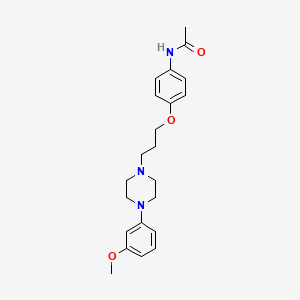
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with 4-bromophenol to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar in structure but lacks the piperazine ring.
Acetamide, N-(4-methylphenyl)-: Contains a methyl group instead of a methoxy group.
Acetamide, N-(3-methoxyphenyl)-: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of both the piperazine ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85868-54-8 |
|---|---|
Molecular Formula |
C22H29N3O3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3O3/c1-18(26)23-19-7-9-21(10-8-19)28-16-4-11-24-12-14-25(15-13-24)20-5-3-6-22(17-20)27-2/h3,5-10,17H,4,11-16H2,1-2H3,(H,23,26) |
InChI Key |
LWARGZCXOMASHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















